Halofenate
Overview
Description
Halofenate is a chemical compound known for its hypolipidemic and hypouricemic properties. It has been studied extensively for its potential to lower triglycerides and uric acid levels in the blood. This compound is also recognized for its role as a selective peroxisome proliferator-activated receptor modulator, which makes it a promising candidate for treating metabolic disorders such as diabetes and hyperlipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Halofenate can be synthesized through various methods, including the halogenation of organic substrates. One common method involves the reaction of alcohols with halogen acids, such as hydrogen chloride, in the presence of catalysts like anhydrous zinc chloride. This reaction results in the formation of haloalkanes, which can then be further processed to produce this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using continuous flow chemistry. This method allows for precise control over reaction conditions and the safe handling of reactive and toxic halogenating agents. Continuous flow chemistry also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Halofenate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen acids like hydrogen chloride and hydrogen bromide, along with catalysts like anhydrous zinc chloride, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Halofenate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenation reactions.
Biology: this compound is studied for its effects on lipid metabolism and its potential as a therapeutic agent for metabolic disorders.
Medicine: It has been investigated for its hypolipidemic and hypouricemic properties, making it a candidate for treating conditions like hyperlipidemia and gout.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials
Mechanism of Action
Halofenate exerts its effects by modulating the activity of peroxisome proliferator-activated receptors. It binds to these receptors and influences the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This modulation leads to decreased triglyceride levels, reduced uric acid levels, and improved insulin sensitivity .
Comparison with Similar Compounds
Clofibrate: Like halofenate, clofibrate is a hypolipidemic agent that lowers triglyceride levels.
Fenofibrate: Another hypolipidemic agent with similar properties to this compound.
Gemfibrozil: Used to lower lipid levels and has comparable effects to this compound
Uniqueness: this compound is unique in its dual action as a hypolipidemic and hypouricemic agent. Its selective modulation of peroxisome proliferator-activated receptors also sets it apart from other similar compounds, making it a promising candidate for treating a broader range of metabolic disorders .
Properties
IUPAC Name |
2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023120 | |
Record name | Halofenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24136-24-1, 26718-25-2 | |
Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofenate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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